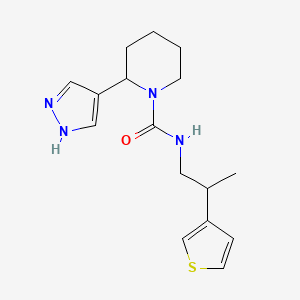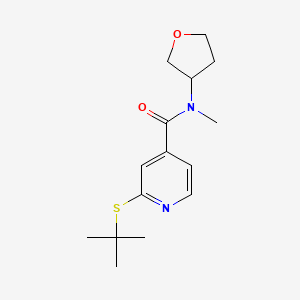
2-tert-butylsulfanyl-N-methyl-N-(oxolan-3-yl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-butylsulfanyl-N-methyl-N-(oxolan-3-yl)pyridine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPTES, and it is a selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.
Mechanism of Action
BPTES selectively binds to the active site of glutaminase, inhibiting its enzymatic activity. Glutaminase catalyzes the hydrolysis of glutamine to glutamate, which is then converted to α-ketoglutarate in the tricarboxylic acid cycle. By inhibiting glutaminase, BPTES decreases the production of glutamate and α-ketoglutarate, which are essential for cancer cell metabolism, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
BPTES has been shown to have potent anticancer effects in various cancer cell lines, both in vitro and in vivo. It has also been shown to have minimal toxicity in normal cells, making it a potential therapeutic agent for cancer treatment. BPTES has also been studied for its potential applications in other diseases, such as neurodegenerative diseases and metabolic disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of BPTES is its selectivity for glutaminase, which makes it a potent inhibitor of cancer cell metabolism. However, BPTES has some limitations in lab experiments, such as its low solubility in aqueous solutions, which makes it difficult to administer in vivo. Additionally, BPTES has a short half-life, which limits its efficacy in vivo.
Future Directions
There are several future directions for the study of BPTES. One direction is the development of more potent and selective inhibitors of glutaminase. Another direction is the combination of BPTES with other anticancer agents to enhance its efficacy. Additionally, the study of BPTES in other diseases, such as neurodegenerative diseases and metabolic disorders, could lead to the development of new therapeutic agents. Finally, the optimization of the synthesis method of BPTES could lead to the development of more efficient and cost-effective methods for its production.
Synthesis Methods
The synthesis of BPTES involves a series of chemical reactions that result in the formation of the final compound. The first step involves the reaction of 2-chloro-3-methylpyridine with tert-butylthiol to form 2-tert-butylsulfanyl-3-methylpyridine. This intermediate is then reacted with oxalyl chloride to form 2-tert-butylsulfanyl-3-methylpyridine-4-carbonyl chloride, which is then reacted with N-methylmorpholine and oxolane to form the final product, 2-tert-butylsulfanyl-N-methyl-N-(oxolan-3-yl)pyridine-4-carboxamide.
Scientific Research Applications
BPTES has been extensively studied for its potential applications in cancer research. Glutaminase is an enzyme that is upregulated in many types of cancer, and it plays a crucial role in cancer cell metabolism. BPTES selectively inhibits glutaminase, which leads to a decrease in the production of glutamine, an essential amino acid for cancer cell survival. This inhibition results in the inhibition of cancer cell growth and proliferation, making BPTES a potential therapeutic agent for cancer treatment.
properties
IUPAC Name |
2-tert-butylsulfanyl-N-methyl-N-(oxolan-3-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-15(2,3)20-13-9-11(5-7-16-13)14(18)17(4)12-6-8-19-10-12/h5,7,9,12H,6,8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQWMOCTZDKBMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=NC=CC(=C1)C(=O)N(C)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

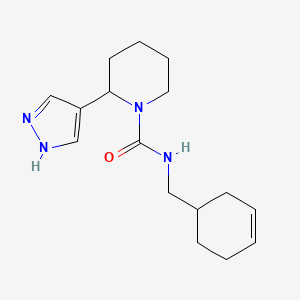
![N-[(3-nitrophenyl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642812.png)
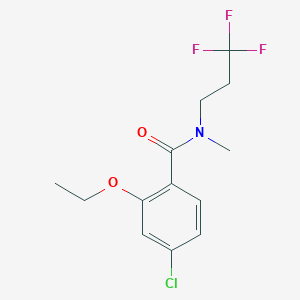
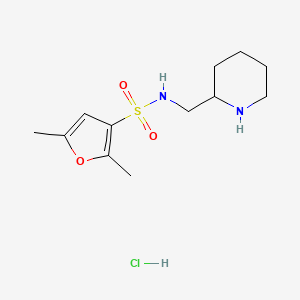
![3-[[4-(2-Methoxy-5-methylphenyl)oxan-4-yl]methyl]-1-methyl-1-(2-methylprop-2-enyl)urea](/img/structure/B7642825.png)
![N-[1-(2,5-dimethylfuran-3-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642833.png)
![N-[1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]methanesulfonamide](/img/structure/B7642835.png)
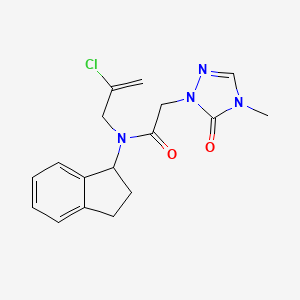
![(2S)-2-amino-N,3-dimethyl-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]butanamide;hydrochloride](/img/structure/B7642857.png)
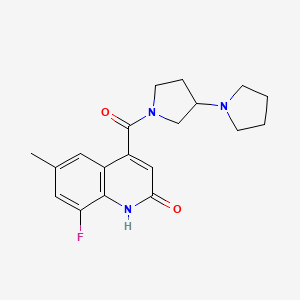
![(2S)-2-amino-3-methyl-1-(1-oxa-4-azaspiro[5.6]dodecan-4-yl)butan-1-one;hydrochloride](/img/structure/B7642885.png)
![1-[[2-(difluoromethoxy)-6-fluorophenyl]methyl]-3-[1-(1H-1,2,4-triazol-5-yl)ethyl]urea](/img/structure/B7642890.png)
![N-[(3-cyclohexyloxyphenyl)methyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide](/img/structure/B7642891.png)
